1,3-Bis(4-fluorophenyl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

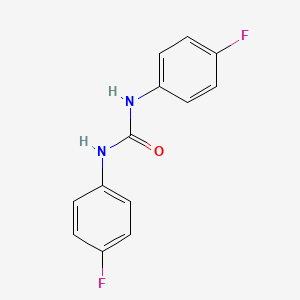

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEURDHASKSZBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307336 | |

| Record name | 1,3-bis(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-22-9 | |

| Record name | 370-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-FLUOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-fluorophenyl)urea (CAS: 370-22-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-fluorophenyl)urea is a versatile symmetrical diaryl urea compound with the CAS number 370-22-9. Its unique chemical structure, featuring two fluorophenyl moieties linked by a urea bridge, imparts a range of biological and chemical properties that have garnered interest across various scientific disciplines. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its potential in agriculture as a herbicide and in pharmacology as a scaffold for drug discovery, particularly in oncology. The document details experimental protocols, summarizes quantitative data, and visualizes relevant pathways and workflows to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of fluorine atoms enhances its biological activity and stability.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 370-22-9 | [1] |

| Molecular Formula | C₁₃H₁₀F₂N₂O | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| Melting Point | 267 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in organic solvents | This is a general property of such compounds. |

Synthesis

The synthesis of this compound, a symmetrical diaryl urea, can be achieved through the reaction of 4-fluoroaniline with a phosgene equivalent, such as triphosgene. This method involves the in-situ formation of an isocyanate intermediate, which then reacts with another molecule of the aniline to form the urea linkage.

Experimental Protocol: Synthesis from 4-fluoroaniline and Triphosgene

This protocol is a representative method for the synthesis of symmetrical diaryl ureas and can be adapted for this compound.

Materials:

-

4-fluoroaniline

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

Hydrochloric acid (HCl), 1M solution

-

Acetone

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Isocyanate Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add triphosgene (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the isocyanate formation can be monitored by infrared spectroscopy (IR), looking for the appearance of a strong absorption band around 2250-2275 cm⁻¹.[2]

-

Urea Formation: In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool this solution to 0-5 °C. Slowly add the previously prepared isocyanate solution to this second solution. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of 1M HCl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield this compound as a solid.[3]

DOT representation of the synthesis workflow:

Applications

This compound has demonstrated utility in several fields, primarily in agriculture and pharmaceuticals, with emerging applications in material science.[1]

Agricultural Chemistry: Herbicidal Activity

DOT representation of the proposed herbicidal mode of action:

Pharmaceutical Research: Anticancer Potential

Diaryl urea compounds are a well-established scaffold in medicinal chemistry, with several approved drugs, such as Sorafenib, featuring this core structure. These compounds often act as kinase inhibitors. While specific studies on this compound are limited, research on a structurally similar compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has shown potent anticancer activity in lung cancer and melanoma models.[7][8] COH-SR4 has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, resulting in cell cycle arrest and apoptosis.

DOT representation of a potential anticancer signaling pathway:

Quantitative Data for Structurally Similar Anticancer Compounds:

While specific IC₅₀ values for this compound are not widely reported, the following table presents data for a related dichlorophenyl analog (COH-SR4) to provide a reference for its potential potency.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| H1417 | Lung Cancer | COH-SR4 | 1.2 ± 0.2 | [9] |

| H1618 | Lung Cancer | COH-SR4 | 1.5 ± 0.2 | [9] |

| H358 | Lung Cancer | COH-SR4 | 2.1 ± 0.2 | [9] |

| H520 | Lung Cancer | COH-SR4 | 2.4 ± 0.3 | [9] |

Material Science: Polymer Synthesis

1,3-Disubstituted ureas can be used as monomers in the synthesis of polymers such as polyureas and poly(urethane-urea)s. The urea linkage contributes to the polymer's properties through its ability to form strong hydrogen bonds, which can enhance thermal stability and mechanical strength.[10] this compound can potentially be used in polycondensation reactions with diisocyanates or activated carbonyl compounds to create novel polymers with specific thermal and mechanical characteristics.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound, dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value.[9]

Kinase Inhibition Assay (Illustrative)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the compound at various concentrations.

-

Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[11]

DOT representation of a kinase inhibition assay workflow:

Conclusion

This compound is a compound with significant potential in diverse scientific and industrial applications. Its straightforward synthesis and the biological activity conferred by its diaryl urea structure make it an attractive molecule for further investigation. While existing research points to its utility as a herbicide and a scaffold for anticancer agents, there is a clear need for more specific quantitative data and detailed mechanistic studies on this particular compound. This technical guide provides a foundational understanding and practical protocols to facilitate future research and development efforts centered on this compound.

References

- 1. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of segmented poly(ether urethane)s and poly(ether urethane urea)s incorporating various side-chain or backbone functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

physical and chemical properties of 1,3-Bis(4-fluorophenyl)urea

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activity of 1,3-Bis(4-fluorophenyl)urea. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes and pathways.

Core Physical and Chemical Properties

This compound is a symmetrically substituted diaryl urea. The presence of fluorine atoms on the phenyl rings significantly influences its electronic properties and biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₂N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 248.23 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[2] |

| Melting Point | 267 °C | --INVALID-LINK--[3] |

| Boiling Point | Not experimentally determined (decomposes) | |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | [General knowledge on diaryl ureas][4] |

| pKa | Not experimentally determined | |

| CAS Number | 370-22-9 | --INVALID-LINK--[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. While comprehensive public spectra with full assignments are limited, the expected spectral characteristics are summarized below.

Table 3: Spectral Data for this compound

| Technique | Data | Source |

| ¹H NMR | Expected signals for aromatic protons (multiplets) and N-H protons (broad singlet). | --INVALID-LINK--[1] |

| ¹³C NMR | Expected signals for aromatic carbons and the urea carbonyl carbon. | --INVALID-LINK--[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) expected at m/z 248. Fragmentation pattern would show characteristic losses of fluorophenyl and isocyanate moieties. | --INVALID-LINK--[1] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (urea), and C-F stretching. | [General knowledge on urea compounds] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-fluorophenyl isocyanate with 4-fluoroaniline. A general and adaptable protocol is provided below.

Experimental Workflow: Synthesis of this compound

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Addition of Isocyanate: To the stirred solution, add 4-fluorophenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Precipitation: Upon completion, pour the reaction mixture into cold water with vigorous stirring to precipitate the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

-

Melting Point: Determine the melting point and compare it with the literature value.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight.

-

FTIR Spectroscopy: Record the infrared spectrum to identify the characteristic functional groups.

Potential Biological Activity and Signaling Pathway

Diaryl urea derivatives, including those with fluorine substitutions, have garnered significant interest in drug discovery, particularly as kinase inhibitors in oncology.[5][6] Several compounds with a similar structural scaffold have been shown to inhibit the RAF/MEK/ERK signaling pathway, which is a critical cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers.

Proposed Signaling Pathway Inhibition by this compound

The diagram above illustrates the proposed mechanism of action where this compound may act as an inhibitor of RAF kinase. By blocking the activity of RAF, the compound can prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the activation of transcription factors that drive cancer cell proliferation and survival.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized. Its structural similarity to known kinase inhibitors suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C13H10F2N2O | CID 302982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Raf kinase in cancer: therapeutic potential of targeting the Raf/MEK/ERK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 1,3-Bis(4-fluorophenyl)urea: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-fluorophenyl)urea, a symmetrical diaryl urea derivative with significant applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and provides established protocols for its synthesis and characterization.

Core Molecular Data

This compound is a white to almost white crystalline powder.[1] Its core structure consists of a central urea functional group symmetrically substituted with two 4-fluorophenyl rings.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₀F₂N₂O | [2] |

| Molecular Weight | 248.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 370-22-9 | |

| Melting Point | 267 °C | [1] |

| Appearance | White to almost white powder to crystal | [1] |

Experimental Protocols

The synthesis and characterization of this compound are critical for its application in research and development. The following sections provide detailed methodologies for its preparation and analysis.

Synthesis of this compound

A common and effective method for the synthesis of symmetrical diaryl ureas is the reaction of an aromatic amine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), to form an isocyanate intermediate, which then reacts with another equivalent of the amine.

Materials:

-

4-fluoroaniline

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Toluene (anhydrous)

-

Triethylamine

-

Hydrochloric acid (1 N)

-

Dichloromethane (DCM)

-

Acetone

-

Water

Procedure:

-

Isocyanate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-fluoroaniline (2.0 equivalents) in anhydrous toluene.

-

To this solution, add triphosgene (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.

-

Slowly add triethylamine (2.0 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Urea Formation: In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) in dichloromethane.

-

Cool the isocyanate solution formed in the first step to room temperature and add it dropwise to the 4-fluoroaniline solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Upon completion of the reaction, add 1 N hydrochloric acid to the reaction mixture and stir for 30 minutes.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water, to yield this compound as a crystalline solid.[3]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl rings and the N-H protons of the urea linkage. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule, including the carbonyl carbon of the urea group and the carbons of the aromatic rings.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthesis of this compound.

References

Unveiling the Solubility Profile of 1,3-Bis(4-fluorophenyl)urea in DMSO and Water: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-fluorophenyl)urea in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental methodologies for solubility determination, and presents relevant biological pathways and synthetic workflows.

Executive Summary

This compound is a compound of interest in pharmaceutical and agrochemical research.[1] Its efficacy in various applications is intrinsically linked to its solubility, a critical parameter influencing bioavailability and formulation. This guide establishes that while this compound is soluble in organic solvents like DMSO, it exhibits poor solubility in aqueous solutions.[2][3] This document provides both qualitative and comparative quantitative data to inform research and development efforts.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 370-22-9 | [1][2][4][5] |

| Molecular Formula | C₁₃H₁₀F₂N₂O | [1][2][5][6] |

| Molecular Weight | 248.23 g/mol | [1][2][5][6] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 267 °C | [1][2] |

Solubility Data

The table below summarizes the available qualitative solubility information.

| Solvent | Solubility | Notes |

| DMSO | Soluble | Generally used as a stock solution solvent for similar compounds.[3] |

| Water | Poor/Slightly Soluble | Consistent with the properties of other diarylurea compounds.[3][7] |

Experimental Protocol: Solubility Determination

The following is a detailed experimental protocol for determining the aqueous solubility of poorly soluble compounds like this compound, based on a shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).[3]

Objective: To quantify the solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C8, 2.6 µM)[3]

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in DMSO to create a concentrated stock solution of known concentration (e.g., 10 mg/mL).[3] This solution serves as the reference standard.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Agitate the mixture vigorously at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium.

-

-

Sample Processing:

-

After incubation, centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

HPLC Analysis:

-

Prepare a dilution series of the DMSO stock solution to create a calibration curve.

-

Inject a known volume (e.g., 10 µL) of the diluted standards and the aqueous supernatant (e.g., 100 µL) into the HPLC system.[3]

-

Elute the compound using a suitable mobile phase and detect it via UV absorption at an appropriate wavelength.

-

-

Data Analysis:

-

Integrate the peak area corresponding to this compound in each chromatogram.

-

Construct a calibration curve by plotting the peak area versus the concentration of the DMSO standards.

-

Use the peak area from the aqueous sample to determine its concentration from the calibration curve. This concentration represents the aqueous solubility of the compound.[3]

-

Visualizations: Workflow and Biological Context

To provide further context for researchers, the following diagrams illustrate a general synthesis workflow for diarylureas and a relevant signaling pathway where similar compounds have shown activity.

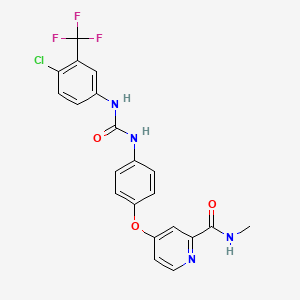

Caption: General synthetic workflow for diarylurea compounds.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 370-22-9 | FB61335 [biosynth.com]

- 3. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | C13H10F2N2O | CID 302982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 1,3-Bis(4-fluorophenyl)urea: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and a representative synthetic protocol for 1,3-Bis(4-fluorophenyl)urea. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and material science, where substituted ureas are of significant interest.

Core Properties of this compound

This compound is a symmetrically substituted diaryl urea. Its physical characteristics are foundational for its handling, characterization, and application in further research.

Data Presentation: Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Appearance | White to almost white powder or crystal.[1] |

| Melting Point | 267 °C[1][2] |

| Molecular Formula | C₁₃H₁₀F₂N₂O |

| Molecular Weight | 248.23 g/mol [1] |

| CAS Number | 370-22-9 |

Experimental Protocols

Detailed methodologies for the determination of the melting point and a general procedure for the synthesis of this compound are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.

-

For a known compound like this, the apparatus is heated rapidly to about 20 °C below the expected melting point (267 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Synthesis of this compound

Symmetrical diaryl ureas are commonly synthesized through the reaction of an aromatic amine with a phosgene equivalent, such as triphosgene. This method avoids the direct handling of highly toxic phosgene gas.

Reaction Scheme:

2 equivalents of 4-fluoroaniline react with 1 equivalent of triphosgene in the presence of a base to yield this compound.

Materials:

-

4-fluoroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A solution of 4-fluoroaniline (2.0 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A tertiary amine base (2.0-2.2 equivalents) is added to the solution to act as a hydrogen chloride scavenger.

-

Addition of Phosgene Equivalent: A solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of 4-fluoroaniline at 0 °C (ice bath). The reaction is exothermic and the addition should be slow to control the temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched by the addition of water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure crystalline solid.

Visualizations

The following diagrams illustrate the synthesis workflow for symmetrical 1,3-diaryl ureas and the logical flow of melting point determination.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for melting point determination.

References

A Technical Guide to 1,3-Bis(4-fluorophenyl)urea: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(4-fluorophenyl)urea, a symmetrical diaryl urea with potential applications in agrochemicals and medicinal chemistry. While specific biological activity data for this compound is limited in publicly available literature, this document summarizes its known properties, provides a detailed synthesis protocol, and explores the well-established biological activities of structurally related compounds to offer a strong rationale for its investigation as a potential therapeutic agent.

Chemical Identity and Properties

This compound is a white crystalline solid. Its chemical structure is characterized by a central urea moiety symmetrically substituted with two 4-fluorophenyl groups.

Table 1: Chemical Identifiers and Physicochemical Properties [1][2]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N,N'-Bis(4-fluorophenyl)urea, 1,3-Di(4-fluorophenyl)urea |

| CAS Number | 370-22-9 |

| Molecular Formula | C₁₃H₁₀F₂N₂O |

| Molecular Weight | 248.23 g/mol |

| Appearance | White to almost white powder to crystal |

| Melting Point | 267 °C |

| Purity (Typical) | ≥ 98% (HPLC) |

Synthesis Protocol

The synthesis of this compound can be achieved through several established methods for urea formation. A common and effective laboratory-scale synthesis involves the reaction of 4-fluoroaniline with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), to generate an isocyanate intermediate in situ, which then reacts with another molecule of the aniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of symmetrical diaryl ureas.

Materials:

-

4-fluoroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous toluene

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of 4-fluoroaniline (2.0 equivalents) in anhydrous toluene.

-

Formation of Isocyanate Intermediate: In a separate flask, a solution of triphosgene (0.4 equivalents) in anhydrous toluene is prepared. This solution is added dropwise to the stirred solution of 4-fluoroaniline at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold DCM or diethyl ether) to remove unreacted starting materials and by-products. The solid is then recrystallized from a solvent such as ethanol to yield pure this compound.[1]

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Biological Activity and Therapeutic Potential (Based on Structural Analogs)

Anticancer Activity of Diaryl Ureas

Numerous diaryl urea derivatives have been developed as potent anticancer agents. A prominent example is Sorafenib, a multi-kinase inhibitor. The core diaryl urea moiety is crucial for its mechanism of action, typically by forming key hydrogen bonds within the ATP-binding pocket of kinases.[3]

A closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , has been shown to exhibit significant anticancer effects in non-small cell lung cancer models.[5] Its mechanism involves the inhibition of Glutathione S-transferase (GST) and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which leads to cell cycle arrest and apoptosis.[5][6]

Table 2: In Vitro Cytotoxicity (IC₅₀) of the Analog 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) in NSCLC Cell Lines [5]

| Cell Line | IC₅₀ (µM) |

| H1417 | 1.2 ± 0.2 |

| H1618 | 1.5 ± 0.2 |

| H358 | 2.1 ± 0.2 |

| H520 | 2.4 ± 0.3 |

The presence of fluorine atoms in this compound, as opposed to the chlorine atoms in COH-SR4, can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, which may translate to a different potency and selectivity profile.[7]

Postulated Mechanism of Action: Kinase Inhibition

Many diaryl urea compounds function as Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. The urea moiety typically forms two critical hydrogen bonds: one with the side chain of a conserved glutamic acid in the αC-helix and another with the backbone amide of the DFG-aspartate residue.[3] This stabilizes the inactive conformation, preventing the kinase from performing its signaling function.

Below is a conceptual diagram illustrating this common mechanism of action for diaryl urea-based kinase inhibitors.

Figure 1. Conceptual diagram of diaryl urea kinase inhibition.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for biological screening. While direct evidence of its biological activity is sparse, the well-documented anticancer properties of the diaryl urea scaffold, particularly as kinase inhibitors, provide a strong impetus for its further investigation. Researchers in drug discovery are encouraged to explore the activity of this compound in various cancer cell lines and kinase enzyme assays to elucidate its specific mechanism of action and therapeutic potential.

References

- 1. N,N′-Bis(4-fluorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estándares farmacéuticos | CymitQuimica [cymitquimica.com]

- 6. scribd.com [scribd.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectral Analysis of 1,3-Bis(4-fluorophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1,3-Bis(4-fluorophenyl)urea, a molecule of interest in pharmaceutical and materials science research. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Introduction

This compound (C₁₃H₁₀F₂N₂O, Molar Mass: 248.23 g/mol ) is a symmetrical diaryl urea. The presence of fluorophenyl groups and the central urea moiety gives rise to characteristic spectral signatures that are crucial for its identification and structural elucidation. This guide serves as a practical reference for researchers working with this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of its chemical structure and known spectral data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 2H | N-H (Urea) |

| ~7.4 | Multiplet | 4H | Ar-H (ortho to -NH) |

| ~7.1 | Multiplet | 4H | Ar-H (meta to -NH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O (Urea) |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~136 (d, ⁴JCF ≈ 3 Hz) | C-NH |

| ~120 (d, ²JCF ≈ 22 Hz) | C (ortho to -NH) |

| ~115 (d, ³JCF ≈ 8 Hz) | C (meta to -NH) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretching |

| ~1630 | Strong | C=O Stretching (Amide I) |

| ~1550 | Strong | N-H Bending (Amide II) |

| ~1500 | Strong | C=C Stretching (Aromatic) |

| ~1210 | Strong | C-N Stretching |

| ~830 | Strong | C-H Bending (para-disubstituted aromatic) |

| ~1150 | Strong | C-F Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 248 | [M]⁺ (Molecular Ion) |

| 137 | [F-C₆H₄-N=C=O]⁺ |

| 111 | [F-C₆H₄-NH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

FT-IR Spectroscopy (KBr Pellet Method)

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar and pestle to a fine powder.

-

Transfer a portion of the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.

Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

The Biological Activity of Fluorinated Diaryl Ureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules has become a pivotal strategy in modern drug discovery. This guide delves into the biological activities of a prominent class of fluorinated compounds: diaryl ureas. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental methodologies, and the key signaling pathways they modulate. The unique properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity, have positioned fluorinated diaryl ureas as potent inhibitors of key cellular processes, particularly in the context of oncology.

Introduction to Fluorinated Diaryl Ureas

Diaryl ureas are a class of organic compounds characterized by a central urea moiety flanked by two aryl groups. The introduction of fluorine atoms to these aryl rings significantly influences their physicochemical and biological properties. This structural modification can lead to enhanced membrane permeability, increased binding affinity for target proteins, and resistance to metabolic degradation, thereby improving pharmacokinetic profiles.

Prominent examples of fluorinated diaryl ureas that have reached clinical significance include Sorafenib and Regorafenib, both of which are multi-kinase inhibitors used in cancer therapy.[1][2] Their mechanism of action primarily involves the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[2][3]

Quantitative Biological Activity

The biological efficacy of fluorinated diaryl ureas is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific protein kinases, or their half-maximal effective concentration (EC50) for processes like protein activation. The following tables summarize the reported in vitro activities of several fluorinated diaryl urea compounds.

Table 1: In Vitro Anti-proliferative Activity of Fluorinated Diaryl Ureas in Cancer Cell Lines

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Sorafenib | A549 (NSCLC) | - | [4] |

| Sorafenib | MDA-MB-231 (Breast) | - | [4] |

| Compound 1b | A549 (NSCLC) | More potent than Sorafenib | [4] |

| Compound 1d | A549 (NSCLC) | More potent than Sorafenib | [4] |

| Compound 1f | MDA-MB-231 (Breast) | More potent than Sorafenib | [4] |

| Compound 1i | MDA-MB-231 (Breast) | More potent than Sorafenib | [4] |

| Compound 24 | PC-3 (Prostate) | 0.67 | [2] |

| Compound 24 | HCT-116 (Colon) | 0.80 | [2] |

| Compound 24 | ACHN (Renal) | 0.87 | [2] |

| Compound 12b | HepG-2 (Liver) | 11.5 | [5] |

| Compound 12b | A2780CP (Ovarian) | 11.6 | [5] |

| Compound 12b | MDA-MB-231 (Breast) | 13 | [5] |

| FND-4b | MCF-7 (Breast) | Dose-dependent decrease in proliferation | [6] |

| FND-4b | T-47D (Breast) | Dose-dependent decrease in proliferation | [6] |

| FND-4b | MDA-MB-231 (Breast) | Dose-dependent decrease in proliferation | [6] |

| FND-4b | HCC-1806 (Breast) | Dose-dependent decrease in proliferation | [6] |

Note: NSCLC stands for Non-Small Cell Lung Cancer.

Table 2: Kinase Inhibitory Activity of Fluorinated Diaryl Ureas

| Compound/Drug | Target Kinase | IC50 (nM) | Reference |

| Sorafenib | VEGFR-2 | 49 | [5] |

| Compound 9e | VEGFR-2 | 52.4 | [1] |

| Compound 4 | VEGFR-2 | 50 | [2] |

| Compound 5 | VEGFR-2 | 79 | [2] |

| Compound 12b | VEGFR-2 | 92 | [5] |

| Tivozanib | VEGFR-1 | 30 | [3] |

| Tivozanib | VEGFR-2 | 6.5 | [3] |

| Tivozanib | VEGFR-3 | 15 | [3] |

Table 3: AMPK Activation by Fluorinated Diaryl Ureas

| Compound Family | Activation Concentration (µM) | Reference |

| Fluorinated N,N'-diarylureas | 1-3 | [7] |

| FND-4b | Activates AMPK in breast cancer cells | [6][8] |

Key Signaling Pathways Modulated by Fluorinated Diaryl Ureas

Fluorinated diaryl ureas exert their biological effects by modulating critical signaling pathways involved in cell growth, survival, and proliferation. The two primary pathways targeted are the RAF-MEK-ERK and the PI3K/Akt/mTOR pathways. Additionally, some compounds have been shown to activate the AMP-activated protein kinase (AMPK) pathway.

Inhibition of the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to changes in gene expression and cellular responses. Fluorinated diaryl ureas, such as Sorafenib, are potent inhibitors of RAF kinases (B-RAF and C-RAF).[9] By binding to the ATP-binding pocket of RAF, these compounds prevent the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK.[10] This blockade of the RAF-MEK-ERK pathway ultimately inhibits cell proliferation and induces apoptosis.[10][11]

References

- 1. New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Induction of AMPK activation by N,N'-diarylurea FND-4b decreases growth and increases apoptosis in triple negative and estrogen-receptor positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated N, N’-Diarylureas as AMPK Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 1,3-Bis(4-fluorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and potential hazards associated with 1,3-Bis(4-fluorophenyl)urea (CAS No. 370-22-9). The information is intended to inform researchers, scientists, and professionals in drug development about the safe handling, storage, and potential risks of this compound. It is important to note that a complete, officially recognized Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. Therefore, some of the toxicological information has been extrapolated from data on structurally related compounds, such as other diaryl ureas and generic urea.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The known properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 370-22-9 |

| Molecular Formula | C₁₃H₁₀F₂N₂O |

| Molecular Weight | 248.23 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 267 °C |

| Purity | Typically ≥98% (as determined by HPLC) |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified as causing serious eye irritation.

GHS Classification:

-

Hazard Class: Serious eye damage/eye irritation (Category 2A)

-

Hazard Statement: H319 - Causes serious eye irritation.

Pictogram:

Signal Word: Warning

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

While specific data on other hazards for this compound is limited, research on other substituted diaryl ureas suggests that this class of compounds can have biological activity, including potential use as anticancer and antimicrobial agents. The toxicological profile of a specific compound is highly dependent on its unique structure.

Toxicological Information

Experimental Protocols

To rigorously assess the safety of a novel compound like this compound, standardized experimental protocols are employed. Below are generalized methodologies for key toxicological assessments.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This method provides information on the hazardous properties and allows for the substance to be ranked and classified according to the GHS for acute toxicity.

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose group determines the dose for the next group (either higher or lower).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

In Vitro Eye Irritation Test: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (General Protocol based on OECD Guideline 492)

This in vitro method provides an alternative to in vivo eye irritation testing in rabbits.

Objective: To identify chemicals that cause serious eye damage.

Methodology:

-

Test System: A commercially available reconstructed human cornea-like epithelium (RhCE) tissue model is used.

-

Procedure:

-

The test substance is applied topically to the surface of the RhCE tissue.

-

The tissues are incubated for a defined exposure period.

-

After exposure, the tissues are rinsed and transferred to fresh medium.

-

The viability of the tissue is assessed using a quantitative cell viability assay (e.g., MTT assay).

-

-

Data Analysis: The reduction in tissue viability compared to negative controls is used to classify the substance's eye irritation potential. A substance is classified as an irritant if the mean tissue viability is below a certain threshold.

Visualizations

The following diagrams illustrate key safety information and experimental workflows.

Conclusion

This compound is a chemical compound for which comprehensive safety data is not widely available. The primary known hazard is serious eye irritation. Researchers and other professionals handling this substance should exercise caution, adhere to standard laboratory safety practices, and use appropriate personal protective equipment, particularly eye protection. Further toxicological studies are necessary to fully characterize the safety profile of this compound. In the absence of specific data, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.

Methodological & Application

Application Note and Protocol: Synthesis of 1,3-Bis(4-fluorophenyl)urea from 4-fluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(4-fluorophenyl)urea is a diaryl urea derivative with applications in medicinal chemistry and materials science.[1] Diaryl ureas are a class of compounds known for their diverse biological activities, including acting as kinase inhibitors for cancer therapy.[2] This document provides a detailed protocol for the synthesis of this compound from 4-fluoroaniline using triphosgene as a safer alternative to phosgene gas. The protocol is designed to be a reliable method for laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound from 4-fluoroaniline proceeds via the in-situ formation of a 4-fluorophenyl isocyanate intermediate from one equivalent of 4-fluoroaniline and triphosgene. This is followed by the reaction of the isocyanate with a second equivalent of 4-fluoroaniline to yield the desired symmetrical diaryl urea.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of diaryl ureas from anilines and triphosgene.[2][3]

Materials and Reagents

-

4-Fluoroaniline

-

Triphosgene

-

Triethylamine (Et3N) or other suitable base

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography (if necessary)

-

Hexane and Ethyl Acetate for chromatography (if necessary)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluoroaniline (2.0 equivalents). Dissolve the aniline in anhydrous dichloromethane.

-

Formation of Isocyanate (in-situ): In a separate flask, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane. Slowly add the triphosgene solution to the stirred solution of 4-fluoroaniline at 0 °C (ice bath).

-

Reaction with Second Equivalent of Aniline: After the addition of triphosgene is complete, add triethylamine (2.0 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography if necessary to yield the pure this compound.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C13H10F2N2O | [4] |

| Molecular Weight | 248.23 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 267 °C | [1][4] |

| Purity (by HPLC) | ≥ 98% | [1] |

| Expected Yield | 85-95% | (Estimated based on similar reactions) |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Detailed experimental workflow for the synthesis protocol.

References

Application Notes and Protocols for 1,3-Bis(4-fluorophenyl)urea as a Kinase Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of 1,3-Bis(4-fluorophenyl)urea as a potential kinase inhibitor for cancer research and drug development. Due to the limited publicly available data on this compound, this guide utilizes Sorafenib, a structurally related and well-characterized diaryl urea-based multi-kinase inhibitor, as a representative compound. The provided methodologies and data can serve as a robust framework for investigating novel diaryl urea compounds.

Introduction to Diaryl Urea-Based Kinase Inhibitors

Diaryl urea compounds represent a significant class of small molecule kinase inhibitors used in oncology.[1][2][3][4][5] Their mechanism of action often involves targeting key kinases in signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[6][7][8] Sorafenib, an FDA-approved drug, exemplifies this class by inhibiting multiple kinases, including RAF kinases (BRAF and c-RAF) within the MAPK/ERK signaling cascade, as well as receptor tyrosine kinases such as VEGFR and PDGFR that are involved in angiogenesis.[6][7][8][9][10][11][12] The structural motif of diaryl urea is pivotal for binding to the kinase domain.[2][5]

Mechanism of Action: The MAPK/ERK and Angiogenesis Pathways

This compound, like other diaryl ureas, is hypothesized to function as a Type II kinase inhibitor, binding to the inactive conformation of the kinase. The primary targets are likely within the MAPK/ERK and angiogenesis signaling pathways.

MAPK/ERK Signaling Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival.[13] In many cancers, this pathway is constitutively active due to mutations in genes like BRAF or RAS.[6][7] Diaryl urea inhibitors can block the kinase activity of RAF, preventing the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK.[6][14] This blockade halts the downstream signaling cascade that promotes uncontrolled cell growth.

Angiogenesis Signaling Pathway: Tumor growth is dependent on the formation of new blood vessels, a process regulated by growth factors like VEGF and PDGF.[10] These factors bind to their respective receptor tyrosine kinases (VEGFR and PDGFR) on endothelial cells, activating downstream signaling that leads to angiogenesis.[6][10] By inhibiting these receptors, diaryl urea compounds can cut off the tumor's blood and nutrient supply, thereby impeding its growth.[6][15]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Sorafenib - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 12. oncology-central.com [oncology-central.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1,3-Bis(4-fluorophenyl)urea in Herbicide Formulation: Application Notes and Protocols

Disclaimer: Publicly available scientific literature and patent databases do not provide specific quantitative herbicidal efficacy data or detailed formulation protocols for 1,3-Bis(4-fluorophenyl)urea. The following application notes and protocols are based on the well-established properties of the broader class of phenylurea herbicides, which share a common mechanism of action. Data for representative phenylurea herbicides are provided for illustrative purposes.

Introduction

These notes are intended for researchers, scientists, and professionals in drug and herbicide development, providing a framework for the formulation and evaluation of this compound as a potential herbicidal agent.

Mechanism of Action: Photosystem II Inhibition

Phenylurea herbicides, including presumably this compound, act by disrupting the photosynthetic electron transport chain in the chloroplasts of susceptible plants.[1] They bind to the D1 protein of the Photosystem II (PSII) complex, specifically at the QB binding site. This binding blocks the electron flow from the primary quinone acceptor (QA) to plastoquinone (PQ).[1] The interruption of this electron transport chain halts the production of ATP and NADPH, which are essential for CO2 fixation and the synthesis of carbohydrates. The blockage also leads to the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[1]

Caption: Mechanism of Photosystem II inhibition by this compound.

Data Presentation: Efficacy of Phenylurea Herbicides

As specific quantitative data for this compound is unavailable, the following table presents representative herbicidal activity data for other fluorinated phenylurea derivatives against various weed species. This data is intended to provide a comparative context for the potential efficacy of similar compounds. The IC50 value represents the concentration of the herbicide required to inhibit the growth of the plant by 50%.[2]

| Compound | Target Weed Species | IC50 (mg/L)[2] |

| N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea | Setaria viridis (SV) | 11.67 |

| N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea | Amaranthus retroflexus (AR) | >100 |

| N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidl) urea | Setaria viridis (SV) | 47.78 |

| N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidl) urea | Amaranthus retroflexus (AR) | >100 |

| Bensulfuron (Commercial Herbicide) | Setaria viridis (SV) | 27.45 |

| Bensulfuron (Commercial Herbicide) | Amaranthus retroflexus (AR) | 35.24 |

Experimental Protocols

The following are generalized protocols for the formulation and evaluation of a novel phenylurea herbicide like this compound.

Protocol 1: General Formulation of a Phenylurea Herbicide as a Wettable Powder (WP)

This protocol describes the preparation of a simple wettable powder formulation, a common type for phenylurea herbicides.

Materials:

-

This compound (active ingredient, a.i.)

-

Wetting agent (e.g., sodium dodecylbenzenesulfonate)

-

Dispersing agent (e.g., sodium lignosulfonate)

-

Carrier/filler (e.g., kaolin clay, silica)

-

Air-jet mill or similar grinding apparatus

-

Blender

Procedure:

-

Pre-milling: Combine the active ingredient, wetting agent, dispersing agent, and a portion of the carrier in a blender. Mix thoroughly until a homogenous powder is obtained.

-

Milling: Transfer the pre-milled mixture to an air-jet mill. Grind the mixture to a fine particle size (typically 5-10 µm). The particle size is critical for the stability of the suspension when mixed with water.

-

Final Blending: Combine the milled concentrate with the remaining carrier in a blender. Mix until the active ingredient is uniformly distributed throughout the formulation.

-

Quality Control: Test the final product for wettability, suspensibility, and particle size to ensure it meets the required specifications for a wettable powder.

Protocol 2: Greenhouse Efficacy Bioassay

This protocol outlines a method for determining the herbicidal efficacy of this compound on target weed species in a controlled environment.[1]

Materials:

-

Seeds of target weed species (e.g., Setaria viridis, Amaranthus retroflexus)

-

Pots (10 cm diameter) with a standardized potting mix

-

Wettable powder formulation of this compound

-

Non-ionic surfactant

-

Calibrated laboratory sprayer

-

Greenhouse with controlled temperature, light, and humidity

-

Analytical balance and volumetric flasks

Procedure:

-

Plant Propagation: Sow a consistent number of seeds per pot and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

-

Herbicide Preparation: Prepare a stock solution of the this compound formulation. Create a series of dilutions to establish a dose-response curve (e.g., 0, 10, 50, 100, 200, 500 mg/L). Add a non-ionic surfactant to the spray solutions as required.

-

Herbicide Application: Evenly apply the herbicide solutions to the foliage of the plants using a calibrated sprayer. Include an untreated control group (sprayed with water and surfactant only).

-

Incubation: Place the treated pots in a greenhouse in a randomized complete block design to minimize the effects of environmental variability.

-

Data Collection: Assess the visual injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no injury) to 100% (complete plant death) scale. At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the control.

-

Data Analysis: Analyze the data to determine the dose-response relationship and calculate the effective dose for 50% growth inhibition (ED50).

Caption: General experimental workflow for greenhouse herbicide efficacy screening.

References

Application Notes and Protocols: 1,3-Bis(4-fluorophenyl)urea for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-bis(4-fluorophenyl)urea as a key building block in the synthesis of advanced fluorinated aromatic polyamides (aramids). The incorporation of the fluorophenyl urea moiety can impart desirable properties to polymers, including enhanced thermal stability, improved solubility, and modified mechanical performance.

Introduction

This compound is a versatile difunctional monomer that can be employed in polycondensation reactions to create high-performance polymers. Its rigid aromatic structure, coupled with the presence of fluorine atoms and a urea linkage, offers a unique combination of properties that are attractive for applications in specialty materials and potentially in drug delivery systems where polymer matrices with specific characteristics are required. This document outlines the synthesis of a novel fluorinated aramid via low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Polymer Synthesis: Fluorinated Aromatic Polyamide

Reaction Scheme

The synthesis of the fluorinated aromatic polyamide proceeds via a low-temperature solution polycondensation reaction between this compound and terephthaloyl chloride in an amide-type solvent.